Lrrk2-IN-2

Parkinson's disease Kinase inhibition Biochemical assay

Lrrk2-IN-2 (Compound 22) is a Type I LRRK2 kinase inhibitor with an IC50 of 0.6 nM, combining ultra-high biochemical potency with validated oral bioavailability and blood-brain barrier penetration. Functional CNS target engagement is confirmed (brain pSer935 IC50: 1.3 nM) in wild-type mice—a profile absent in first-generation inhibitors like LRRK2-IN-1. Optimally suited for preclinical Parkinson's disease models requiring robust brain exposure and oral dosing. Its sub-nanomolar activity ensures high signal-to-noise ratios in kinase assays, enabling complete target inhibition at low concentrations. Choose Lrrk2-IN-2 for superior brain target engagement and clear differentiation from brain-impermeant LRRK2 inhibitors.

Molecular Formula C23H23Cl2F3N6O2
Molecular Weight 543.4 g/mol
Cat. No. B12412751
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameLrrk2-IN-2
Molecular FormulaC23H23Cl2F3N6O2
Molecular Weight543.4 g/mol
Structural Identifiers
SMILESC1CN(CC(C1C2=C(C=C3C=NC(=NC3=C2)NC4=C(N(N=C4)C5CC5(F)F)Cl)Cl)F)C6COCC6O
InChIInChI=1S/C23H23Cl2F3N6O2/c24-14-3-11-6-29-22(32-17-7-30-34(21(17)25)20-5-23(20,27)28)31-16(11)4-13(14)12-1-2-33(8-15(12)26)18-9-36-10-19(18)35/h3-4,6-7,12,15,18-20,35H,1-2,5,8-10H2,(H,29,31,32)/t12-,15+,18+,19-,20-/m0/s1
InChIKeyJCYBYWFFRFKLHB-DAIRXDTASA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Lrrk2-IN-2: Technical Baseline and Pharmacological Classification for Scientific Procurement


Lrrk2-IN-2 (also designated as compound 22) is a small-molecule Type I kinase inhibitor that targets leucine-rich repeat kinase 2 (LRRK2) with an IC50 value of 0.6 nM [1]. It is characterized as orally bioactive and blood-brain barrier (BBB) penetrant, positioning it as a pharmacological probe for investigating LRRK2-mediated pathophysiology in Parkinson's disease (PD) research .

Why Lrrk2-IN-2 Cannot Be Substituted with Generic LRRK2 Inhibitors: A Procurement Perspective


LRRK2 inhibitors exhibit significant inter-compound variability in target engagement, brain penetration, and off-target liability that precludes simple generic substitution. For instance, LRRK2-IN-1, a widely used tool compound, demonstrates low brain penetration and cytotoxic off-target effects at concentrations above 1 μM, confounding in vivo CNS studies [1]. Conversely, clinical candidates like DNL201 (GNE-0877) possess high potency but may exhibit distinct selectivity profiles against kinases such as JAK2 and TTK . Therefore, Lrrk2-IN-2 occupies a specific niche characterized by ultra-high biochemical potency combined with validated in vivo brain target engagement, a combination not uniformly present across the inhibitor class.

Lrrk2-IN-2 Quantitative Differentiation Guide: Evidence-Based Selection Criteria


Biochemical Potency: Lrrk2-IN-2 vs. MLi-2 vs. GNE-7915 vs. LRRK2-IN-1

Lrrk2-IN-2 demonstrates sub-nanomolar biochemical potency (IC50 = 0.6 nM) against LRRK2, surpassing the inhibitory activity of several key comparators including MLi-2 (IC50 = 0.76 nM), GNE-7915 (IC50 = 9 nM), and LRRK2-IN-1 (WT IC50 = 13 nM) [1].

Parkinson's disease Kinase inhibition Biochemical assay

In Vivo Target Engagement: Brain Exposure and pSer935 Modulation by Lrrk2-IN-2

Lrrk2-IN-2 achieves functional target engagement in the central nervous system following oral administration in wild-type mice, as measured by the dephosphorylation of LRRK2 at Ser935 (pSer935). The compound exhibits an IC50 of 1.3 nM in mouse brain tissue, confirming robust brain penetration and on-target activity in vivo [1]. In contrast, LRRK2-IN-1 is characterized by low brain penetration, limiting its utility in CNS-focused efficacy studies [2].

CNS penetration Pharmacodynamics Target engagement

Cellular Target Engagement: Lrrk2-IN-2 vs. DNL201 (GNE-0877)

While direct head-to-head cellular data between Lrrk2-IN-2 and DNL201 are not available, cross-study comparison of their respective cellular activities provides context for selection. Lrrk2-IN-2's biochemical potency (IC50 = 0.6 nM) is consistent with its binding to Ala2016 in LRRK2, suggesting efficient cellular target engagement [1]. DNL201 (GNE-0877) inhibits LRRK2 cellular activity with an IC50 of 3 nM and demonstrates >167-fold selectivity over JAK2 and TTK kinases .

Cellular assay Rab10 phosphorylation LRRK2 activity

Lrrk2-IN-2 Application Scenarios: Matching Compound Attributes to Research Objectives


Preclinical In Vivo Studies Requiring Oral Dosing and CNS Target Engagement

Lrrk2-IN-2 is optimally suited for preclinical studies in rodent models of Parkinson's disease where oral administration and robust brain penetration are essential. The compound demonstrates a brain pSer935 IC50 of 1.3 nM in wild-type mice, confirming functional target modulation in the CNS [1]. This profile makes it a strong candidate for evaluating LRRK2 inhibition in behavioral and neuroprotective assays.

Biochemical Assays Requiring Ultra-High Potency

In vitro biochemical screening and mechanistic studies benefit from Lrrk2-IN-2's exceptional potency (IC50 = 0.6 nM) [1]. This sub-nanomolar activity allows for robust signal-to-noise ratios in kinase activity assays, particularly when working with limited protein quantities or when seeking to achieve complete target inhibition at low compound concentrations.

Comparative Pharmacological Studies Against First-Generation Inhibitors

Lrrk2-IN-2 serves as a valuable comparator to first-generation inhibitors like LRRK2-IN-1. The stark contrast in brain penetration and potency (Lrrk2-IN-2: brain-penetrant, IC50 = 0.6 nM; LRRK2-IN-1: low brain penetration, WT IC50 = 13 nM) enables researchers to distinguish between peripheral and central mechanisms of LRRK2 inhibition in disease models [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

35 linked technical documents
Explore Hub


Quote Request

Request a Quote for Lrrk2-IN-2

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.